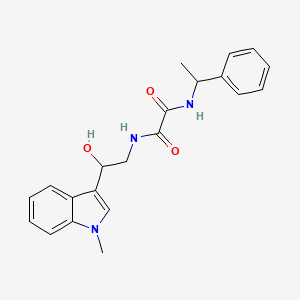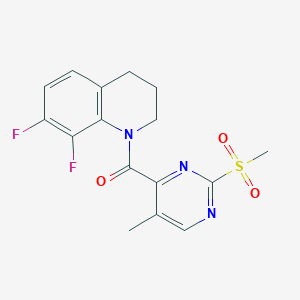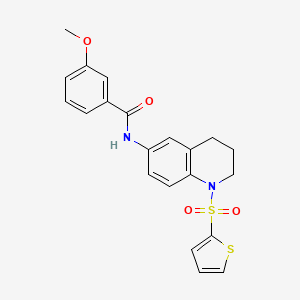
1-(Bromomethyl)-4-fluorocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromomethyl compounds are generally used as alkylating agents, reagents for the synthesis of various organic compounds, and catalysts for a variety of reactions .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the use of bromine or bromine-containing compounds . For example, bromopyrenes, which are bromo-substituted precursors, serve as vital intermediates in synthetic routes .Molecular Structure Analysis
The molecular structure of bromomethyl compounds can be analyzed using various techniques such as X-ray structure analysis and Fourier-transform infrared spectroscopy .Chemical Reactions Analysis
Bromomethyl compounds are often involved in substitution reactions . They can also participate in other types of reactions depending on their structure and the conditions of the reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds can be determined using various techniques . These properties include density, color, hardness, melting and boiling points, and electrical conductivity.Aplicaciones Científicas De Investigación
Synthesis of Block Copolymers
Bromomethyl compounds have been used in the synthesis of block copolymers . For instance, 4-bromomethyl benzoyl chloride was used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers . This suggests that 1-(Bromomethyl)-4-fluorocyclohexane could potentially be used in similar polymer synthesis applications.
Electrochemical Bromofunctionalization of Alkenes
Bromomethyl compounds can be used in the electrochemical bromofunctionalization of alkenes . This process involves the conversion of various alkenes to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products .
Synthesis of Cyclopropanes
Bromomethyl compounds have been used in the synthesis of cyclopropanes. Given the structural similarity, 1-(Bromomethyl)-4-fluorocyclohexane could potentially be used in similar synthetic applications.
Synthesis of Heterocycles
Bromomethyl compounds are also used in the synthesis of heterocycles. Heterocycles are key structures in many pharmaceuticals and natural products, suggesting a potential application for 1-(Bromomethyl)-4-fluorocyclohexane in medicinal chemistry and drug discovery.
Alkylating Agent in Peptide Synthesis
Bromomethyl compounds can serve as alkylating agents in peptide synthesis. Alkylation is a key step in many synthetic processes, including the production of pharmaceuticals and polymers.
6. Reagent in the Synthesis of Amides Bromomethyl compounds can be used as reagents in the synthesis of amides. Amides are common structures in many biological molecules, including proteins and peptides, suggesting potential applications in biochemistry and molecular biology.
7. Catalyst for the Synthesis of Polymers Bromomethyl compounds can act as catalysts in the synthesis of polymers. This suggests that 1-(Bromomethyl)-4-fluorocyclohexane could potentially be used to catalyze various polymerization reactions.
8. Synthesis and Functionalisation of Pyrene Derivatives Bromomethyl compounds can be used in the synthesis and functionalisation of pyrene derivatives . Pyrene derivatives have various applications, including in the development of dyes, organic semiconductors, and photovoltaic materials .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(bromomethyl)-4-fluorocyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrF/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDCPJATJOCVQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CBr)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1784609-74-0 |
Source


|
| Record name | 1-(bromomethyl)-4-fluorocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-(4-chlorophenyl)-4,6-dioxo-3-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2374361.png)
![N-(3-methoxyphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2374362.png)
![8-(furan-2-ylmethyl)-3-isopentyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2374363.png)

![N-(2,4-dimethoxyphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2374367.png)

![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2374370.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2374371.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2374373.png)


